

sodium pivalate CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium pivalate*

Cat. No.: *B073840*

[Get Quote](#)

An In-depth Technical Guide to **Sodium Pivalate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **sodium pivalate**, detailing its chemical properties, synthesis, and significant applications in scientific research and drug development. The information is presented to be a practical resource for laboratory and development settings.

Core Chemical and Physical Properties

Sodium pivalate, also known as sodium 2,2-dimethylpropanoate, is the sodium salt of pivalic acid.^[1] Its anhydrous form is registered under CAS Number 1184-88-9, while the hydrate form has the CAS Number 143174-36-1.^[2] It is a white to off-white crystalline solid.^{[1][3][4]}

Quantitative Data Summary

The key physicochemical properties of **sodium pivalate** are summarized in the table below for easy reference and comparison.

Property	Value
CAS Number	1184-88-9 (Anhydrous) [3] [4] [5]
	143174-36-1 (Hydrate) [2]
Molecular Formula	C ₅ H ₉ NaO ₂ [1] [5]
Molecular Weight	124.11 g/mol [5] [6]
Appearance	White to almost white fine crystalline powder [1]
Melting Point	315 °C [3] [4]
Boiling Point	100-102 °C (at 10 Torr) [3] [4] [7]
Density	0.902 - 0.965 g/cm ³ [3] [8]
Solubility in Water	2.5 g/100 mL (25 g/L) at 20 °C [5] [9]
Solubility in Organic Solvents	Very soluble in ethanol and ethyl ether [1] [9]
pKa (of conjugate acid, Pivalic Acid)	5.01 - 5.03 (at 25 °C) [1] [3] [5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **sodium pivalate** are provided below.

Synthesis of Sodium Pivalate

This protocol describes the synthesis of **sodium pivalate** via the neutralization of pivalic acid with sodium hydroxide.[\[6\]](#)[\[10\]](#)

Materials:

- Pivalic Acid (C₅H₁₀O₂)
- Sodium Hydroxide (NaOH)
- Methanol (CH₃OH), anhydrous
- Diethyl ether (Et₂O)

- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Standard laboratory glassware for filtration
- Vacuum drying oven or desiccator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pivalic acid in a suitable volume of anhydrous methanol.
- Addition of Base: Prepare a stoichiometric equivalent (1.0 eq) of sodium hydroxide, also dissolved in a minimal amount of methanol. Add the NaOH solution to the stirred pivalic acid solution.
- Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain stirring for 3 hours.
- Isolation: After 3 hours, allow the mixture to cool to room temperature. The product, **sodium pivalate**, will precipitate as a white solid.
- Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a cold 99:1 mixture of diethyl ether/methanol (Et₂O/MeOH) to remove any unreacted starting material and other impurities.[\[10\]](#)
- Drying: Dry the purified **sodium pivalate** solid under vacuum to remove all traces of solvent.
[\[10\]](#)

Spectroscopic Analysis Protocols

2.2.1. Infrared (IR) Spectroscopy

This protocol outlines the preparation of a solid sample for analysis by FT-IR spectroscopy using the thin solid film method.[\[11\]](#)

Materials:

- **Sodium Pivalate** sample
- A volatile solvent (e.g., methylene chloride or acetone)[[11](#)]
- Infrared-transparent salt plate (e.g., NaCl or KBr)
- Pasteur pipette
- FT-IR Spectrometer

Procedure:

- Sample Preparation: Dissolve a small amount (~10-20 mg) of the **sodium pivalate** sample in a few drops of a volatile solvent like methylene chloride in a small vial.
- Film Casting: Using a Pasteur pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate.
- Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the **sodium pivalate** will remain on the plate.
- Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
- Analysis: Acquire the infrared spectrum according to the instrument's operating procedure. If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum.[[11](#)]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation of a sample for ^1H NMR analysis.

Materials:

- **Sodium Pivalate** sample
- Deuterated water (D_2O)

- NMR tube
- Vortex mixer

Procedure:

- Sample Preparation: Weigh approximately 5-10 mg of the **sodium pivalate** sample directly into a clean, dry NMR tube.
- Dissolution: Add approximately 0.6-0.7 mL of D₂O to the NMR tube.
- Homogenization: Cap the NMR tube securely and vortex the sample until the **sodium pivalate** is completely dissolved.
- Analysis: Insert the NMR tube into the NMR spectrometer and acquire the spectrum according to standard instrument parameters.

Core Application: Induction of Secondary Carnitine Deficiency

A primary application of **sodium pivalate** in research and drug development is its use as a tool to induce a state of secondary carnitine deficiency.^[8] This is particularly relevant for studying the metabolic consequences of carnitine depletion and understanding the side effects of certain antibiotic prodrugs that release pivalic acid upon metabolism.^[2]

Mechanism of Action: When administered, **sodium pivalate** releases pivalic acid. In the body, pivalic acid is converted to its coenzyme A (CoA) ester, pivaloyl-CoA. This molecule is not readily metabolized further. Instead, it serves as a substrate for carnitine acyltransferases. The pivaloyl group is transferred from CoA to carnitine, forming pivaloylcarnitine.^[2] This pivaloylcarnitine conjugate is then readily excreted in the urine, leading to a net loss of the body's carnitine pool and inducing a deficiency state.^{[2][8]} This induced deficiency allows researchers to study its effects on fatty acid oxidation, energy metabolism, and cardiac function.^{[2][4]}

Visualization of Pivalate-Induced Carnitine Depletion

The following diagram illustrates the metabolic pathway leading to carnitine depletion following the administration of **sodium pivalate**.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **sodium pivalate** leading to carnitine depletion.

Safety and Handling

Sodium pivalate is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

Recommended Precautions:

- Handle in a well-ventilated area or under a fume hood.
- Avoid breathing dust.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- In case of contact with eyes or skin, rinse immediately with plenty of water.
- Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[1][3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pivalic Acid [drugfuture.com]
- 2. Hypocarnitinaemia induced by sodium pivalate in the rat is associated with left ventricular dysfunction and impaired energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. carla-hd.de [carla-hd.de]
- 4. Fatty acid oxidation and cardiac function in the sodium pivalate model of secondary carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Pivalic acid | 75-98-9 [smolecule.com]
- 6. Sodium Pivalate|Research Chemical|TCIfiner.com [benchchem.com]
- 7. Showing Compound Pivalic acid (FDB111687) - FooDB [foodb.ca]
- 8. Sodium pivalate treatment reduces tissue carnitines and enhances ketosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. rsc.org [rsc.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [sodium pivalate CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073840#sodium-pivalate-cas-number-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com